Prochlorperazine sulfoxide, 4'-oxide
Overview
Description
Prochlorperazine sulfoxide, 4’-oxide, also known as Prochlorperazine, is a derivative of phenothiazine . It is primarily used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It is also known as compazine .
Molecular Structure Analysis
The Prochlorperazine sulfoxide, 4’-oxide molecule contains a total of 54 bonds. There are 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 positively charged N, and 1 quaternary N .Scientific Research Applications
Pharmaceutical Reference Standard
Prochlorperazine sulfoxide is used as a British Pharmacopoeia (BP) Reference Standard . This application is crucial for ensuring the quality and consistency of pharmaceutical products. As a reference standard, it provides a benchmark for analytical methods used in the quality control of drug substances and medicinal products.
Analytical Chemistry
In analytical chemistry, Prochlorperazine sulfoxide serves as a certified reference material . It is employed in quantitative test assays to determine the presence and concentration of specific substances within a sample. This is particularly important in the development and validation of analytical methods.
Mechanism of Action
The mechanism of action of Prochlorperazine, the parent compound, is primarily related to its anti-dopaminergic effects. It works mainly by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Safety and Hazards
properties
IUPAC Name |
2-chloro-10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]phenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHEEKSQZNSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine sulfoxide, 4'-oxide | |
CAS RN |
879495-68-8 | |
Record name | Prochlorperazine sulfoxide, 4'-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879495688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROCHLORPERAZINE SULFOXIDE, 4'-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ426N6G7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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